molecular formula C15H15FN6 B2913802 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine CAS No. 537667-18-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Cat. No.: B2913802
CAS No.: 537667-18-8
M. Wt: 298.325
InChI Key: MBRQCVJHJOVNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine is a synthetic small molecule purine analog of significant interest in medicinal chemistry and oncology research. Purine analogs are a formidable pharmacological strategy as anticancer agents because cancer cells foster the de novo biosynthesis of purines to support their accelerated proliferation rate . This compound features a piperazine substitution at the 6-position of the purine scaffold, a structural motif that has been identified in novel compounds demonstrating potent in vitro anticancer activity . While specific biological data for this exact compound is limited in the public domain, research on highly analogous structures provides strong evidence of its potential research value. Specifically, recently synthesized 9-cyclopentyl-6-(substituted piperazine)purine analogs have shown promising cytotoxic activity against a diverse panel of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) carcinomas . The presence of the piperazine moiety is a common feature in these bioactive molecules. The fluorophenyl group attached to the piperazine is a key pharmacophore, as the presence of a halogen substituent on the phenyl ring of such analogs has been shown to be essential for inhibitory effects in biological systems . The primary research applications for this compound are anticipated to be in the investigation of kinase inhibition and the induction of apoptosis in cancer cells. Structurally similar purine analogs have demonstrated significant selectivity against specific tyrosine kinases, such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), which are critical players in signal transduction pathways controlling cancer cell growth and survival . The proposed mechanism of action, based on close analogs, involves the inhibition of these kinases, leading to a downstream decrease in the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2 in cancer cells, which ultimately triggers programmed cell death, or apoptosis . Consequently, this molecule serves as a valuable chemical tool for probing purine-metabolizing enzymes, kinase signaling pathways, and mechanisms of cell death in experimental models of cancer. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRQCVJHJOVNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of less toxic compounds and improved yields are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets and pathways. This compound is known to interact with equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The binding of this compound to these transporters inhibits their function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Receptor Targeting and Mechanisms
  • Sigma-2 Receptor Agonists: Compounds like CB-64D and CB-184 (sigma-2 agonists) induce apoptosis via caspase-independent pathways, as shown in breast cancer cell lines .
  • Purine-Based Analogs: The purine core in and may interact with adenosine receptors or kinases, though substituents like methylsulfanyl () or cyclopropyl-pyrimidine () likely modulate selectivity.
Drug Resistance and Synergy
  • Potentiation of Antineoplastics : Sigma-2 agonists (e.g., CB-184) enhance the cytotoxicity of doxorubicin in drug-resistant cells . The target compound’s fluorophenyl group, which improves metabolic stability, might similarly synergize with chemotherapeutics.

Physicochemical and ADME Properties

  • Metabolic Stability: Fluorine atoms (target) are known to reduce oxidative metabolism, suggesting longer half-life than chlorinated analogs (e.g., ).

Biological Activity

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine is a purine derivative notable for its unique structure, which includes a piperazine ring substituted with a 4-fluorophenyl group. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in oncology and neurology, and its mechanism of action involving equilibrative nucleoside transporters (ENTs).

The primary biological activity of this compound is attributed to its role as an inhibitor of ENTs. These transporters are crucial for the uptake of nucleosides, which play a vital role in nucleotide synthesis and adenosine regulation. By inhibiting ENTs, this compound can modulate cellular processes related to nucleoside availability, potentially impacting cancer cell proliferation and other pathological states.

Target Interaction

  • Target : Equilibrative Nucleoside Transporters (ENTs)
  • Mode of Action : Non-competitive inhibition of ENT function.
  • Effects : Disruption of nucleoside transport leads to altered nucleotide synthesis and adenosine signaling pathways.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of various analogues of this compound, revealing insights into how modifications affect its inhibitory potency against ENTs. For instance, the presence of halogen substituents on the phenyl moiety adjacent to the piperazine ring was found to be essential for maintaining inhibitory activity .

Case Studies

  • In Vitro Studies : Experiments using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 demonstrated that modifications to the benzene moiety significantly affected inhibitory efficacy. Compounds with specific substitutions showed enhanced potency against both transporter types without compromising cell viability .
  • Therapeutic Potential : The compound is being investigated for its potential use in treating neurological disorders and various cancers. Its ability to modulate adenosine levels makes it a candidate for therapies targeting conditions where adenosine signaling is disrupted.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide context regarding its unique properties.

Compound NameStructure FeaturesPrimary ActivityNotes
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinonePiperazine + FluorophenylENTs InhibitionLess potent than this compound
FPMINTNaphthalene moietyENTs InhibitionMore selective for ENT2
Other Piperazine DerivativesVarious substitutionsAntihistaminic/AntiparasiticBroad therapeutic applications

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, and how are intermediates characterized?

  • Synthesis : The compound can be synthesized via nucleophilic substitution at the 6-position of the purine core. A general procedure involves coupling 6-chloropurine derivatives with 4-(4-fluorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .
  • Characterization : Intermediates and the final product are confirmed using 1H^1H-NMR (to verify substitution patterns), 13C^{13}C-NMR (to confirm piperazine linkage and fluorophenyl integration), and HPLC (to assess purity >95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (e.g., fluorophenyl at δ 6.8–7.2 ppm) and piperazine protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR detects the purine C6 carbon linked to piperazine (~150 ppm) and the fluorophenyl carbons (~115–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Residual solvents are quantified via GC-MS .

Q. What structural features influence the compound’s receptor binding affinity?

  • The purine core provides a scaffold for adenosine receptor interactions, while the 4-fluorophenylpiperazine moiety enhances affinity for serotonin (5-HT1A_{1A}) or dopamine receptors. Fluorine’s electronegativity improves metabolic stability and lipophilicity, as seen in analogous purine derivatives .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of piperazine substitution on the purine core during synthesis?

  • Reagent Selection : Use bulky bases (e.g., DBU) to direct substitution to the 6-position over the 2- or 8-positions. Solvent polarity (e.g., DMF vs. THF) also influences reaction kinetics .
  • Protection Strategies : Protecting the 9-position of purine with a benzyl or methyl group prevents undesired N9 alkylation, as demonstrated in related purine syntheses .

Q. What strategies resolve low yields in the final coupling step with 4-(4-fluorophenyl)piperazine?

  • Catalysis : Add catalytic KI or CuI to accelerate SNAr (nucleophilic aromatic substitution) reactions, improving yields from <50% to >70% .
  • Microwave Assistance : Microwave irradiation (100–150°C, 30 min) enhances reaction efficiency compared to traditional reflux (12–24 h) .

Q. How should contradictory data between in vitro binding assays and functional activity results be addressed?

  • Assay Validation : Confirm receptor subtype specificity using selective antagonists (e.g., WAY-100635 for 5-HT1A_{1A}) and orthogonal assays (e.g., cAMP vs. β-arrestin recruitment) .
  • Metabolite Interference : Test for off-target effects of potential metabolites (e.g., defluorinated or oxidized derivatives) via LC-MS/MS profiling .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME or Schrödinger’s QikProp estimate logP (~2.5–3.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks. Molecular dynamics simulations assess blood-brain barrier permeability .
  • Metabolite Prediction : Software such as Meteor (Lhasa Ltd.) identifies likely Phase I/II metabolites, guiding structural modifications to improve stability .

Q. How can researchers address discrepancies in NMR spectra due to tautomerism in the purine core?

  • Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric interconversion and resolve splitting patterns .
  • Deuterium Exchange : Use D₂O to identify exchangeable protons (e.g., N7-H), confirming tautomeric forms .

Methodological Guidelines

  • Synthesis Optimization : Prioritize reaction conditions (solvent, temperature, catalysts) from analogous purine derivatives .
  • Data Reconciliation : Cross-validate conflicting results using multiple techniques (e.g., SPR for binding kinetics vs. functional assays for efficacy) .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.